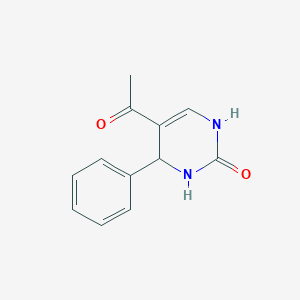
5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves the condensation of an acetyl group with a phenyl-substituted dihydropyrimidinone. Common reagents used in this synthesis include acetic anhydride, phenylhydrazine, and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol or the pyrimidinone ring to a dihydropyrimidine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or dihydropyrimidines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-phenyl-3,4-dihydro-2(1H)-pyrimidinone: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
5-acetyl-3,4-dihydro-2(1H)-pyrimidinone: Lacks the phenyl group, which may influence its interaction with molecular targets.
5-acetyl-4-phenyl-2(1H)-pyrimidinone: The absence of the dihydro component may alter its chemical properties and reactivity.
Uniqueness
The presence of both the acetyl and phenyl groups in 5-acetyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone makes it unique, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-acetyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)10-7-13-12(16)14-11(10)9-5-3-2-4-6-9/h2-7,11H,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKJBWFESLXHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)NC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














